molecular formula C14H18BNO3 B8187842 5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid pinacol ester

5-Oxo-6,7-dihydro-5H-[1]pyrindine-3-boronic acid pinacol ester

Cat. No.: B8187842
M. Wt: 259.11 g/mol
InChI Key: IUORAGXFCTVJCZ-UHFFFAOYSA-N
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Description

5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. This compound is particularly valuable due to its ability to participate in various chemical reactions, making it a versatile building block in the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid pinacol ester typically involves the reaction of 5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-6,7-dihydro-5H-1pyrindine-3-boronic acid pinacol ester is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to simpler boronic esters. Its ability to form stable complexes with biological molecules also makes it particularly valuable in medicinal chemistry and biochemical research .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydrocyclopenta[b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)9-7-10-11(16-8-9)5-6-12(10)17/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUORAGXFCTVJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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